

Chemical properties and structure of COMC-6

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Compound of Interest

Compound Name: COMC-6

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An In-depth Technical Guide on the Chemical Properties, Structure, and Activity of **COMC-6**

This technical guide provides a comprehensive overview of **COMC-6** (2-Crotonyloxymethyl-2-cyclohexenone), a potent anticancer agent. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical characteristics, mechanism of action, and relevant experimental data.

Chemical Properties and Structure

COMC-6, also known as 2-Crotonyloxymethyl-2-cyclohexenone, is a synthetic analogue of the natural product 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxy-2-cyclohexenone (COTC), a metabolite isolated from *Streptomyces*.^{[1][2]} **COMC-6** has garnered significant interest for its potent antitumor activities against a range of murine and human tumors, both in vitro and in vivo.^{[1][3][4]}

Physicochemical and Structural Data

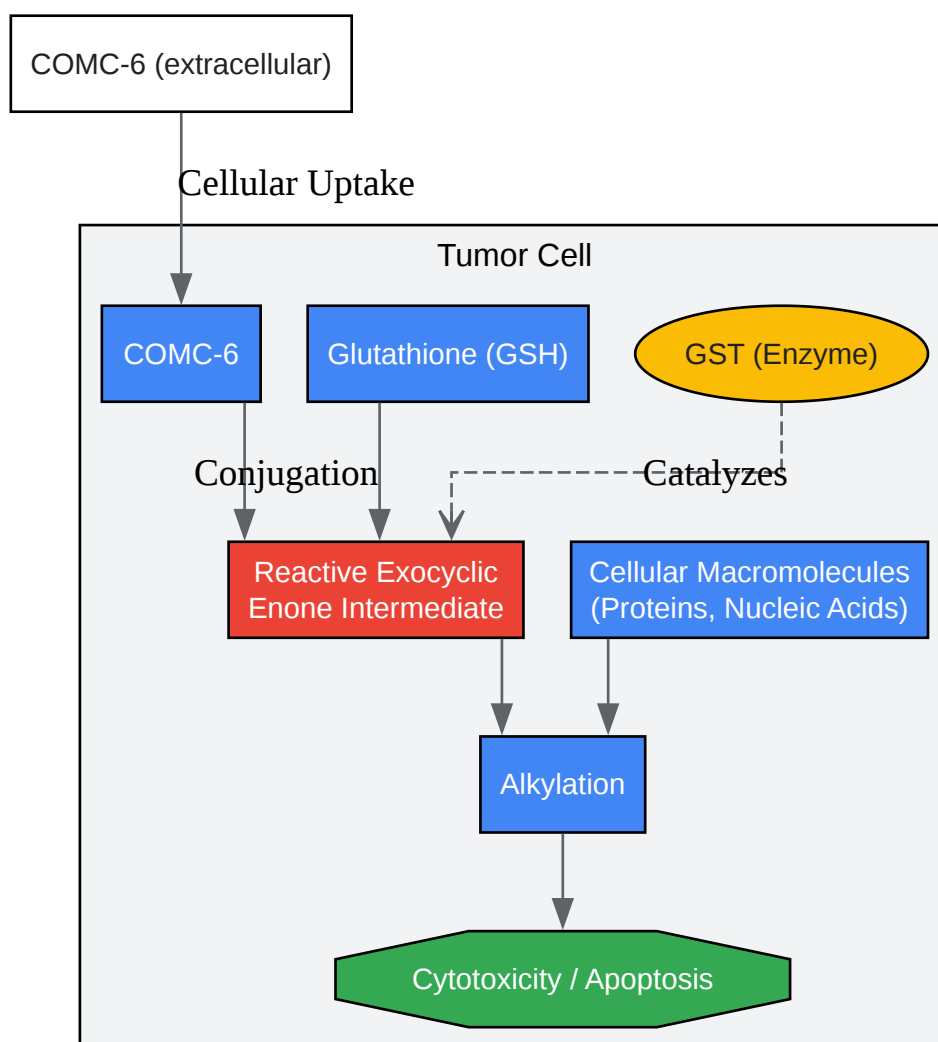
The fundamental properties and identifiers of **COMC-6** are summarized below.

Property	Value	Reference
IUPAC Name	(6-oxocyclohex-1-en-1-yl)methyl (E)-but-2-enoate	[5]
Synonyms	2-Crotonyloxymethyl-2-cyclohexenone, 2-COMC	[5][6]
CAS Number	106281-45-2	[5][6]
Molecular Formula	C ₁₁ H ₁₄ O ₃	[5]
Molecular Weight	194.23 g/mol	[5]
Canonical SMILES	<chem>C/C=C/C(=O)OCC1=CCCCC1=O</chem>	[5]
InChI Key	IQAJMALOOLNRLN-GORDUTHDSA-N	[5]

Mechanism of Action

Early investigations proposed that the antitumor activity of **COMC-6** might stem from the inhibition of the glyoxalase I (GlxI) enzyme by its glutathione (GSH) conjugate.[1] However, subsequent studies revealed that these GSH adducts are poor inhibitors of GlxI.[1]

The current understanding is that the potent cytotoxicity of **COMC-6** arises not from the stable GSH conjugate (GSMC-6) itself, but from a reactive intermediate formed during the conjugation process.[1][7][8] The proposed mechanism, catalyzed by Glutathione S-transferase (GST), involves the formation of a transient, highly electrophilic exocyclic enone intermediate.[1][2] This reactive species is capable of alkylating crucial cellular macromolecules, such as proteins and nucleic acids, leading to cell death.[1] Mass spectral studies have confirmed that **COMC-6** can alkylate model oligonucleotides in the presence of GSH, supporting this hypothesis.[1]



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Caption: Proposed mechanism of action for **COMC-6** cytotoxicity.

Biological Activity

COMC-6 demonstrates significant antiproliferative activity against various cancer cell lines. A key finding is the dramatic difference in potency between **COMC-6** and the diethyl ester prodrug of its GSH conjugate, which supports the proposed mechanism of action.

In Vitro Antiproliferative Activity

Compound	Cell Line	IC ₅₀ (μM)	Reference
COMC-6	B16 murine melanoma	0.041	[6][7]
GSMC-6(Et) ₂ (Prodrug)	B16 melanotic melanoma	> 460	[7][8]

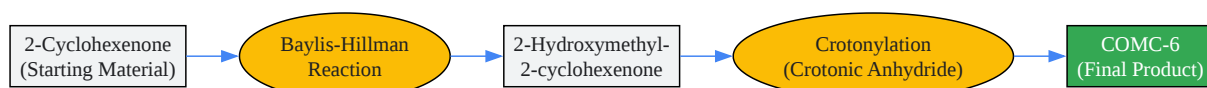
Experimental Protocols

The following sections describe the general methodologies cited in the literature for the synthesis and biological evaluation of **COMC-6**. These are not exhaustive, step-by-step protocols but provide an overview of the experimental approach.

General Synthesis of COMC Analogues

The synthesis of **COMC-6** and its homologues (COMC-5 and COMC-7) is achieved through a two-step process:[1]

- Baylis-Hillman Reaction: The corresponding 2-cycloalkenone is reacted to prepare the 2-hydroxymethyl-2-cycloalkenone intermediate.
- Crotonylation: The intermediate is subsequently crotonylated using crotonic anhydride to yield the final COMC product.



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Caption: General synthetic workflow for **COMC-6**.

Cell Growth Inhibition Assay

The antitumor activity of **COMC-6** was evaluated using cell growth inhibition studies with B16 murine melanoma cells.[1][7]

- Cell Line: B16 murine melanoma cells were used.
- Treatment: Cells were incubated with varying concentrations of **COMC-6** or the control compound (GSMC-6(Et)₂).
- Incubation: The incubation period for assessing proliferation inhibition was 72 hours.[6]
- Endpoint: The half-maximal inhibitory concentration (IC₅₀) was determined to quantify the potency of the compounds in inhibiting cell proliferation.

Intracellular Accumulation Studies

To investigate the formation of the GSH conjugate within cells, accumulation studies were performed.[1]

- Cell Line: B16 melanotic melanoma cells were used.
- Treatment: Cells were incubated with 50 µM of either **COMC-6** or GSMC-6(Et)₂.
- Time Points: Intracellular concentrations of the GSH conjugate (GSMC-6) were measured at various times, including 30 seconds and 10 minutes.
- Analysis: The concentration of GSMC-6 was determined by comparing the integrated intensity of the corresponding peak from HPLC with a standard curve.
- Results: Incubation with **COMC-6** led to a significant accumulation of GSMC-6 at 30 seconds (0.041 nmol/10⁷ cells) and 10 minutes (0.074 nmol/10⁷ cells).[1]

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